![molecular formula C19H20Cl2N2O3S B216190 3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)
3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMP 323 and has been used as a tool in the study of various biological processes.
作用機序
DMP 323 is a potent and selective inhibitor of PKC. It binds to the regulatory domain of PKC and prevents its activation. This inhibition results in the inhibition of various cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
DMP 323 has been shown to have various biochemical and physiological effects. Inhibition of PKC by DMP 323 has been shown to result in the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines. DMP 323 has also been shown to inhibit the release of inflammatory cytokines in various cell types.
実験室実験の利点と制限
One of the significant advantages of using DMP 323 in lab experiments is its selectivity for PKC. DMP 323 has been shown to be a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various biological processes. However, one of the limitations of using DMP 323 is its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for the study of DMP 323. One of the significant directions is the development of more potent and selective inhibitors of PKC. Another direction is the study of the role of PKC in various disease states such as cancer, diabetes, and cardiovascular disease. Additionally, the development of new methods for the synthesis and purification of DMP 323 could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, DMP 323 is a potent and selective inhibitor of PKC that has been widely used in scientific research. The synthesis of DMP 323 involves several steps, and it has been used in various scientific research applications. DMP 323 inhibits PKC, resulting in various biochemical and physiological effects. While DMP 323 has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of DMP 323, including the development of more potent and selective inhibitors of PKC and the study of the role of PKC in various disease states.
合成法
The synthesis of DMP 323 involves several steps. The first step involves the reaction of 4-(4-methylpiperidin-1-ylsulfonyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide. The compound is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
DMP 323 has been used in various scientific research applications. One of the most significant applications of DMP 323 is in the study of the role of protein kinase C (PKC) in various biological processes. PKC is a family of enzymes that play a crucial role in signal transduction pathways. DMP 323 has been used as a tool to study the effects of PKC inhibition on various cellular processes.
特性
製品名 |
3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide |
|---|---|
分子式 |
C19H20Cl2N2O3S |
分子量 |
427.3 g/mol |
IUPAC名 |
3,4-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-13-8-10-23(11-9-13)27(25,26)16-5-3-15(4-6-16)22-19(24)14-2-7-17(20)18(21)12-14/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
InChIキー |
KPBVWMYNNSNSSO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B216107.png)
![1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B216110.png)
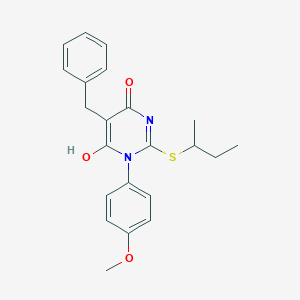
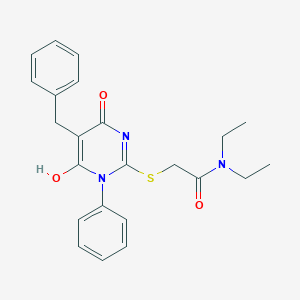
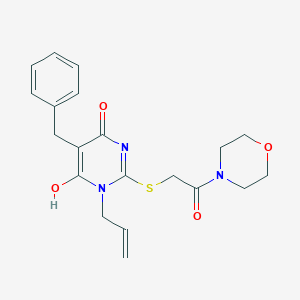
![6-butyl-5-hydroxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B216117.png)
![(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B216119.png)
![(6Z)-6-[4-(3-methylpiperidin-1-yl)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B216120.png)
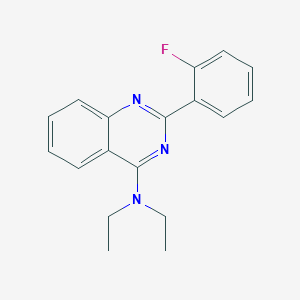
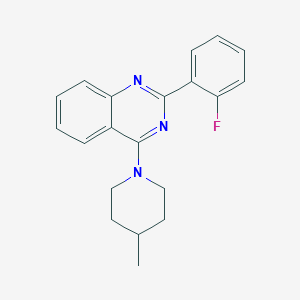
![4-Allyl-1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B216126.png)
![1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine](/img/structure/B216127.png)
![1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene](/img/structure/B216128.png)
![1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene](/img/structure/B216131.png)